![molecular formula C9H8Cl2N2O B6351104 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride CAS No. 1158456-58-6](/img/structure/B6351104.png)
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride
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Overview
Description
“1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C9H7ClN2O . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride” is based on its molecular formula, C9H7ClN2O . It contains a benzimidazole ring, which is a fused benzene and imidazole ring, with a chlorine atom at the 6th position .Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including 1-(6-chloro-1H-benzimidazol-2-yl)ethanone hydrochloride, have attracted attention due to their potential anticancer properties . Researchers have synthesized and screened these compounds for their ability to inhibit cancer cell growth. Further investigations into their mechanism of action and efficacy against specific cancer types are ongoing.
Antiviral Potential
Imidazole-containing compounds, such as 1-(6-chloro-1H-benzimidazol-2-yl)ethanone hydrochloride, have been explored for their antiviral activity . These molecules may interfere with viral replication or entry into host cells. Investigating their effectiveness against specific viruses could lead to novel antiviral therapies.
Anti-Inflammatory Properties
Benzimidazole derivatives often exhibit anti-inflammatory effects. Researchers have studied their impact on inflammatory pathways, potentially identifying new drug candidates for managing inflammatory conditions . Further research is needed to elucidate the precise mechanisms involved.
Antihypertensive Effects
Although not extensively studied, benzimidazole derivatives have shown promise as antihypertensive agents. Their ability to modulate blood pressure warrants further investigation . Researchers may explore their impact on vascular function and hypertension management.
Safety and Hazards
Future Directions
The future directions for the study and application of “1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, they could be potential targets for the development of new drugs .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often forming bonds with active sites, which can inhibit or enhance the function of the target .
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;/h2-4H,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRMLVBHAWNBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656855 |
Source
|
Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanone hydrochloride | |
CAS RN |
41510-16-1 |
Source
|
Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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